molecular formula C28H30BrNO6 B11590893 Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11590893
M. Wt: 556.4 g/mol
InChI Key: KNTBAXWYACCCPQ-UHFFFAOYSA-N
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Description

Propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound. It belongs to the class of hexahydroquinoline derivatives, which are known for their diverse biological activities. These compounds often exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. For this specific compound, the following steps might be involved:

    Condensation Reaction: The starting materials, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, 2-methoxybenzaldehyde, and ethyl acetoacetate, are condensed in the presence of ammonium acetate.

    Cyclization: The intermediate formed undergoes cyclization to form the hexahydroquinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol to yield the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts such as p-toluenesulfonic acid or Lewis acids may be used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline ring.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Hexahydroquinoline derivatives are used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: They exhibit activity against various bacterial and fungal strains.

    Antioxidants: They can scavenge free radicals and protect cells from oxidative stress.

Medicine

    Anti-inflammatory Agents: They can reduce inflammation in various disease models.

    Anticancer Agents: Some derivatives have shown potential in inhibiting cancer cell growth.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.

    Pharmaceuticals: Used as intermediates in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of hexahydroquinoline derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance:

    Enzyme Inhibition: They can inhibit enzymes like cyclooxygenase, reducing inflammation.

    Receptor Binding: They can bind to receptors like GABA receptors, exerting sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core but lacking the hexahydro structure.

Uniqueness

    Substituent Effects: The presence of bromine, hydroxyl, and methoxy groups imparts unique chemical and biological properties.

    Pharmacological Profile: The specific combination of substituents can lead to distinct pharmacological activities compared to other derivatives.

Properties

Molecular Formula

C28H30BrNO6

Molecular Weight

556.4 g/mol

IUPAC Name

propyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H30BrNO6/c1-5-10-36-28(33)24-15(2)30-20-12-16(18-8-6-7-9-22(18)34-3)13-21(31)26(20)25(24)17-11-19(29)27(32)23(14-17)35-4/h6-9,11,14,16,25,30,32H,5,10,12-13H2,1-4H3

InChI Key

KNTBAXWYACCCPQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Br)O)OC)C(=O)CC(C2)C4=CC=CC=C4OC)C

Origin of Product

United States

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